Androsterone

説明

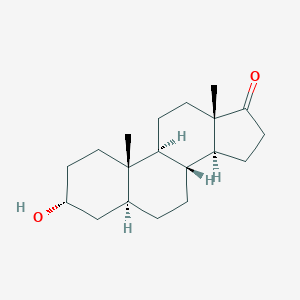

アンドロステロンは、化学的には3α-ヒドロキシ-5α-アンドロスタン-17-オンとして知られており、内因性ステロイドホルモン、ニューロステロイド、および推定フェロモンです。これは、テストステロンの約7分の1の効力を有する弱いアンドロゲンです。 アンドロステロンは、テストステロンおよびジヒドロテストステロン(DHT)の代謝産物であり、特定の酵素経路を介してDHTに戻すことができます .

準備方法

合成経路と反応条件: アンドロステロンは、いくつかの化学経路を通じて合成できます。一般的な方法の1つは、メタノール中で水素化ホウ素ナトリウムを使用してアンドロステンジオンを還元し、次いで再結晶によって精製することです。 別の方法には、マイコバクテリウム属を使用してフィトステロールを微生物変換することが含まれ、これは酸化と還元の複数ステップを伴います .

工業的生産方法: アンドロステロンの工業的生産には、多くの場合、植物ステロールの生体変換が含まれます。このプロセスでは、マイコバクテリウム・ネオアウラムなどの微生物を使用して、一連の酵素反応を介してフィトステロールをアンドロステロンに変換します。 このプロセスは、高収率と高純度を実現するために最適化されており、大規模生産に適しています .

反応の種類:

酸化: アンドロステロンは、酸化されてアンドロステンジオンを生成できます。

還元: 5α-アンドロスタン-3α,17β-ジオールを生成するために還元できます。

置換: アンドロステロンは、特にヒドロキシル基で置換反応に関与できます。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロム。

還元: 無水溶媒中で水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

置換: 塩基性条件下でのさまざまなアルキル化剤。

主な生成物:

酸化: アンドロステンジオン。

還元: 5α-アンドロスタン-3α,17β-ジオール。

置換: アルキル化アンドロステロン誘導体.

4. 科学研究への応用

アンドロステロンは、科学研究でさまざまな用途があります。

化学: ステロイド分析の基準物質として、および他のステロイド化合物の合成における前駆体として使用されます。

生物学: ニューロステロイドとしての役割と脳機能への影響について研究されています。

医学: 潜在的な抗けいれん特性と男性的特徴の発達における役割について調査されています。

科学的研究の応用

Physiological Roles of Androsterone

This compound is primarily produced in the adrenal glands and is known to exert androgenic effects. It plays a role in the following physiological processes:

- Neurosteroid Activity : this compound acts as a neurosteroid, modulating GABA_A receptors, which are crucial for neurotransmission and may influence mood and anxiety levels .

- Metabolic Regulation : It is involved in the metabolism of other steroids and has been studied for its effects on insulin sensitivity and lipid metabolism .

Hormonal Replacement Therapy

This compound has been investigated for its potential role in hormonal replacement therapy, particularly for:

- Androgen Deficiency : Case studies have shown that supplementation with this compound can be beneficial for patients suffering from partial androgen deficiency syndrome . In such cases, patients reported improvements in libido and overall well-being.

Treatment of Depression

Research indicates that this compound may have antidepressant properties. A study involving patients with midlife depression found that DHEA treatment led to increased levels of this compound, which correlated with improved mood and sexual function . This suggests that this compound could be a valuable adjunct in treating depressive disorders.

Polycystic Ovary Syndrome (PCOS)

In women with PCOS, elevated levels of this compound have been associated with hyperandrogenism. Therapeutic strategies targeting androgen metabolism may help manage symptoms related to PCOS, such as hirsutism and menstrual irregularities .

Research Findings

Recent studies have provided insights into the mechanisms and effects of this compound:

- Neurosteroid Effects : A study demonstrated that increased levels of this compound following DHEA supplementation were linked to behavioral changes associated with anxiety reduction in animal models .

- Endocrine Responses : Research has shown that inhibiting aldo-keto reductase 1C3 (AKR1C3) can lead to significant increases in circulating this compound levels, suggesting its potential as a biomarker for therapeutic interventions targeting this enzyme .

Case Studies

Several case studies illustrate the therapeutic applications of this compound:

| Case Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Case 1 | Partial androgen deficiency syndrome | This compound supplementation | Improved libido and sexual function |

| Case 2 | Midlife depression | DHEA leading to increased this compound levels | Enhanced mood and sexual health |

| Case 3 | PCOS | Targeted androgen metabolism therapy | Reduction in hirsutism symptoms |

作用機序

アンドロステロンは、アンドロゲン受容体に結合し、男性的特徴の発達と維持を刺激または制御することによって効果を発揮します。これは、GABA A受容体の正の異種アロステリックモジュレーターとして作用し、その阻害効果を高め、抗けいれん特性を示します。 この化合物は、血脳関門を通過し、脳機能と行動に影響を与えることができます .

類似の化合物:

テストステロン: より高い効力を持つ主要なアンドロゲン。

ジヒドロテストステロン(DHT): テストステロンから誘導された、より強力なアンドロゲン。

アンドロステンジオン: テストステロンとエストロンの両方の前駆体。

エピアンドロステロン: アンドロステロンの異性体で、同様の効果がありますが、効力は弱いです。

独自性: アンドロステロンは、弱いアンドロゲンとニューロステロイドとしての役割のためにユニークです。 テストステロンやDHTは強いアンドロゲン効果がありますが、アンドロステロンの効果はより穏やかで、アンドロゲン活性のより微妙な側面とニューロステロイド機能の研究に役立つ化合物となっています .

類似化合物との比較

Testosterone: A primary androgen with higher potency.

Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.

Androstenedione: A precursor to both testosterone and estrone.

Epiandrosterone: An isomer of this compound with similar but less potent effects.

Uniqueness: this compound is unique due to its role as a weak androgen and neurosteroid. Unlike testosterone and DHT, which have strong androgenic effects, this compound’s effects are milder, making it a valuable compound for studying the subtler aspects of androgenic activity and neurosteroid function .

生物活性

Androsterone, a steroid hormone derived from testosterone, plays a significant role in various biological activities within the human body. This article provides an in-depth examination of its biological activity, including receptor interactions, metabolic pathways, and clinical implications based on diverse sources of research.

Overview of this compound

This compound is classified as an androgen, a group of hormones that contribute to the development and maintenance of male characteristics. It is primarily produced in the adrenal glands and testes and is a metabolite of dehydroepithis compound (DHEA). The biological activity of this compound is attributed to its interactions with androgen receptors and its conversion to other active metabolites.

Receptor Interactions

This compound exhibits weak androgenic activity compared to testosterone. It binds to androgen receptors (AR) but with lower affinity. Studies have shown that this compound can activate ARs, leading to various physiological effects, although it is less potent than testosterone or dihydrotestosterone (DHT) .

| Receptor Type | Activity | Affinity |

|---|---|---|

| Androgen Receptor | Weak activation | Lower than DHT |

| Estrogen Receptor | Minimal activation | Negligible |

| Glucocorticoid Receptor | Weak activation | Lower than cortisol |

Metabolic Pathways

This compound can be synthesized through multiple pathways, including the backdoor pathway that bypasses testosterone production. This pathway involves the conversion of 17-hydroxyprogesterone into androstenedione and subsequently into this compound. Recent studies indicate that this alternative route is particularly significant in certain conditions, such as congenital adrenal hyperplasia .

Case Studies

- Partial Androgen Deficiency Syndrome : A study presented three cases where patients exhibited symptoms related to low androgen levels. In one case, a 66-year-old male reported erectile dysfunction (ED) and low libido. Androgen replacement therapy using testosterone improved his symptoms significantly .

- Testosterone Deficiency Post-Orchiectomy : Anorchic patients receiving testosterone injections demonstrated varying responses based on injection frequency. Those who received more frequent injections reported better management of hypogonadal symptoms .

- Erectile Dysfunction Post-Radiation Therapy : A 58-year-old patient developed ED following prostate cancer treatment. Despite androgen ablation therapy, he experienced persistent symptoms, highlighting the need for careful management of androgen levels in post-cancer patients .

Effects on Sexual Function

Research has shown that this compound supplementation can improve sexual desire and overall well-being in postmenopausal women. A meta-analysis indicated significant improvements in sexual function measures among women treated with testosterone, which may include this compound as a component .

Neuroactive Properties

This compound has been investigated for its anticonvulsant properties. Studies suggest that it may influence neuronal excitability and has potential therapeutic implications for epilepsy management . The mechanisms involve modulation of GABAergic activity, which is crucial for maintaining neuronal stability.

特性

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-HLUDHZFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036525 | |

| Record name | Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.012 mg/mL at 23 °C | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-41-8 | |

| Record name | Androsterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | androsterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androsterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24W7J5D5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | Androsterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。